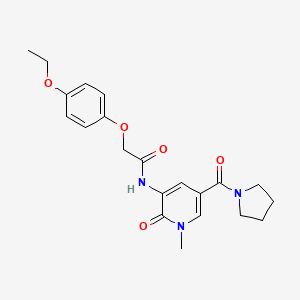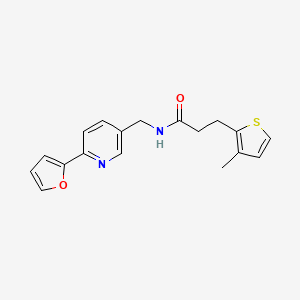![molecular formula C14H20N6O3 B2415021 2-(4-{5-[3-(Méthoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pipérazin-1-yl)éthanol CAS No. 2109085-09-6](/img/structure/B2415021.png)
2-(4-{5-[3-(Méthoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pipérazin-1-yl)éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol is a complex organic compound This molecule is notable for its intricate structure, combining features of piperazine, pyrimidine, and oxadiazole moieties
Applications De Recherche Scientifique
2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol has broad research applications:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its therapeutic potential, especially in the realm of antitumor and antimicrobial agents.
Industry: : Utilized in material science for the development of novel polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common approach is:
Formation of the oxadiazole ring: : Starting from appropriate nitrile and hydrazine derivatives under specific acidic or basic conditions.
Synthesis of pyrimidine ring: : Through the condensation reactions of β-diketones with amidines or related compounds.
Piperazine attachment: : Via substitution reactions, coupling the pyrimidine and piperazine rings.
Final assembly: : Combining the oxadiazole, pyrimidine, and piperazine units through sequential nucleophilic substitutions and condensations.
Industrial Production Methods
Industrial-scale production often mirrors laboratory methods but requires optimization for yield, efficiency, and cost-effectiveness. High-pressure reactors, catalytic systems, and continuous flow techniques may be employed to scale the reactions safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: : Reduction reactions may target the oxadiazole ring, affecting its aromaticity.
Substitution: : Nucleophilic and electrophilic substitution reactions are prevalent, given the diverse functional groups present.
Common Reagents and Conditions
Oxidants: : Such as potassium permanganate or chromium trioxide.
Reductants: : Including lithium aluminum hydride or catalytic hydrogenation.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol are frequently used.
Major Products
Depending on the reaction conditions, products may include:
Oxidized derivatives with additional oxygen functionalities.
Reduced forms with altered aromatic structures.
Various substitution products involving the replacement of hydrogen atoms or functional groups.
Mécanisme D'action
The compound's mechanism of action can involve multiple pathways:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids.
Pathways: : Its effects could be mediated through modulation of signaling pathways, inhibition of specific enzymes, or alteration of gene expression.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol stands out due to its unique combination of functional groups:
Similar Compounds
Compounds with oxadiazole rings, such as 3-(methoxymethyl)-1,2,4-oxadiazole derivatives.
Pyrimidine-based molecules, frequently found in antiviral and anticancer research.
Piperazine-containing compounds, often explored for their central nervous system activity.
This combination provides a versatile platform for further functionalization and potential therapeutic applications.
Propriétés
IUPAC Name |
2-[4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-22-9-12-17-14(23-18-12)11-8-15-10-16-13(11)20-4-2-19(3-5-20)6-7-21/h8,10,21H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFJWQIRPOWVRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2=CN=CN=C2N3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)
![N-(3-chloro-4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2414946.png)
![1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414948.png)
![4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2414951.png)


![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-3-ylpropanoic acid](/img/structure/B2414957.png)


